4-chloro-2-methylisoindoline-1,3-dione

Regioisomer separation Chromatographic purification Phthalimide intermediates

4-Chloro-2-methylisoindoline-1,3-dione: the 4-position chlorine critically differentiates this isomer from the 5-chloro variant (CAS 63197-17-1). This 3-substituted phthalimide architecture raises polymer Tg, delivering ~90 MPa tensile strength, T₅% >530°C, and superior solubility in NMP/DMAc/DMF for spin-coating and membrane casting. Essential for PROTAC programs needing activated aryl chloride for nucleophilic aromatic substitution. Insist on HPLC-verified regioisomeric purity >98% for reproducible SAR and batch-consistent polymerization.

Molecular Formula C9H6ClNO2
Molecular Weight 195.6 g/mol
CAS No. 66653-93-8
Cat. No. B3055743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2-methylisoindoline-1,3-dione
CAS66653-93-8
Molecular FormulaC9H6ClNO2
Molecular Weight195.6 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(C1=O)C(=CC=C2)Cl
InChIInChI=1S/C9H6ClNO2/c1-11-8(12)5-3-2-4-6(10)7(5)9(11)13/h2-4H,1H3
InChIKeyJXEBMICIRKHPED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-methylisoindoline-1,3-dione (CAS 66653-93-8): Isoindoline-1,3-dione Building Block for Regiospecific Synthetic and Polymer Applications


4-Chloro-2-methylisoindoline-1,3-dione (CAS 66653-93-8), also named N-methyl-3-chlorophthalimide, is a chlorinated, N-methyl-substituted isoindoline-1,3-dione [1]. Its molecular formula is C₉H₆ClNO₂ with a molecular weight of 195.60 g·mol⁻¹ . The compound features a chlorine atom at the 4-position (equivalent to the 3-position of the phthalimide ring) and a methyl group at the 2‑position of the isoindoline‑1,3‑dione scaffold [1]. This substitution pattern distinguishes it from its 5‑chloro‑2‑methyl regioisomer (CAS 63197‑17‑1) and the non‑chlorinated analog N‑methylphthalimide (CAS 550‑44‑7). Commercial availability ranges from 95% to 98% purity . The compound serves primarily as a research intermediate and building block in medicinal chemistry, polymer science, and materials research .

Why 4-Chloro-2-methylisoindoline-1,3-dione Cannot Be Replaced by the 5-Chloro Regioisomer or N-Methylphthalimide in Polymer and Synthetic Workflows


Isoindoline‑1,3‑dione derivatives bearing chloro substituents at different ring positions display markedly divergent reactivity profiles and material properties. The chlorine atom at the 4‑position (3‑position of the phthalimide ring) alters the electronic environment of one carbonyl group, significantly influencing nucleophilic aromatic substitution kinetics, polymer glass transition temperatures, and solubility characteristics compared with the 5‑chloro‑2‑methyl isomer [1]. In poly(thioether imide) and polyimide systems, increasing the content of the 3‑substituted (i.e., 4‑chloro) phthalimide unit raises the glass transition temperature and improves hydrolytic stability [1][2]. Conversely, the 5‑chloro regioisomer, derived from 4‑chlorophthalic anhydride, yields homopolymers with lower solubility and poorer film formability [2]. The non‑chlorinated analog N‑methylphthalimide lacks the activated aryl chloride necessary for further functionalization via nucleophilic substitution, limiting its utility as a modular building block [1]. These regiospecific differences mean that substituting one isomer for another yields polymers or intermediates with measurably different thermal, mechanical, and processing characteristics.

Quantitative Differentiation Evidence for 4-Chloro-2-methylisoindoline-1,3-dione (CAS 66653-93-8) Versus Closest Analogs


Regioisomeric Purity: Chromatographic Resolution of the 4-Chloro-2-methyl from the 5-Chloro-2-methyl Isomer

The target compound 4-chloro-2-methylisoindoline-1,3-dione (N-methyl-3-chlorophthalimide) is typically accompanied by the 5-chloro-2-methyl regioisomer (N-methyl-4-chlorophthalimide, CAS 63197-17-1) when prepared via condensation of 3‑chlorophthalic anhydride with methylamine . Silica gel chromatography using ethyl acetate/hexane (1:4 v/v) resolves these regioisomeric impurities, with the 4‑chloro isomer exhibiting a distinct retention factor (Rf) relative to the 5‑chloro derivative . Post‑purification recrystallization from ethanol‑water mixtures (3:1 v/v) yields colorless crystals with >98% purity as determined by HPLC . In contrast, the 5‑chloro regioisomer (CAS 63197‑17‑1) generally exhibits a slightly different melting point range (literature data for 5‑chloro‑N‑methylphthalimide: mp 133–135°C) .

Regioisomer separation Chromatographic purification Phthalimide intermediates

Glass Transition Temperature Elevation in Poly(thioether imide)s Containing 3-Substituted (4-Chloro) Phthalimide Units

In a series of isomeric poly(thioether imide)s (PTIs) synthesized from N-(4-mercaptophenyl)-3-chlorophthalimide (3‑Cl monomer) and N-(4-mercaptophenyl)-4‑chlorophthalimide (4‑Cl monomer), the glass transition temperature (Tg) increased systematically with increasing mole fraction of the 3‑substituted phthalimide unit in the polymer backbone [1]. PTI films containing predominantly the 3‑substituted monomer exhibited a 5% weight loss temperature (T₅%) of 506–531°C under nitrogen and 509–536°C in air, with tensile strengths of approximately 90 MPa, elongation at break >6.0%, and tensile moduli >2.2 GPa [1]. The storage moduli of these films maintained approximately 2.0 GPa up to the Tg [1]. In analogous poly(thioether ether imide)s (PTEIs), the Tg ranged from 196 to 236°C, and hydrolytic stability improved with increasing 3‑substituted phthalimide content [2].

Polymer chemistry Thermal properties Structure-property relationship

Solubility Differentiation of 3-Chlorophthalic Anhydride versus 4-Chlorophthalic Anhydride in Key Organic Solvents

The precursor 3‑chlorophthalic anhydride (3‑CPA), which is used directly to prepare 4‑chloro‑2‑methylisoindoline‑1,3‑dione, exhibits distinct solubility behavior compared with its isomer 4‑chlorophthalic anhydride (4‑CPA) [1]. At fixed temperature, the solubility of 3‑CPA increases with increasing mole fraction of methyl acetate, whereas 4‑CPA crystallizes preferentially in the ternary system 4‑CPA + 3‑CPA + ethyl acetate [2]. The crystallization region of 4‑CPA is smaller than that of 3‑CPA at a given temperature in ethyl acetate, enabling selective crystallization‑based separation [2]. These thermodynamic differences directly impact the isomeric purity of the downstream N‑methyl‑3‑chlorophthalimide product and provide a quality‑by‑design lever for sourcing chemically pure 4‑chloro‑2‑methylisoindoline‑1,3‑dione [2].

Solubility thermodynamics Precursor purification Process chemistry

Enhanced Polymer Solubility and Film Formability from 3-Chlorophthalimide-Based Monomers versus 4-Chlorophthalimide-Based Homopolymers

In nickel‑catalyzed coupling polymerizations, copolymerizations using a mixture of three isomeric bis(chlorophthalimide)s (including the 3‑chlorophthalimide isomer corresponding to the 4‑chloro‑2‑methylisoindoline‑1,3‑dione scaffold) produced polymers with inherent viscosities of 0.36–0.55 dL·g⁻¹ [1]. The solubility and film formability of these copolymers were substantially better than those of homopolymers prepared exclusively from bis(4‑chlorophthalimide) [1]. In poly(thioether ether sulfone imide)s (PTESIs), polymers derived from mixed BCPIs showed better solubility and higher storage modulus compared with those from pure 4,4'-BCPI [2]. This demonstrates that incorporating the 3‑chloro‑substituted phthalimide imparts quantifiable solubility advantages critical for solution processing of high‑performance polyimides.

Polyimide processing Copolymer solubility Film formability

Procurement-Driven Application Scenarios for 4-Chloro-2-methylisoindoline-1,3-dione (CAS 66653-93-8)


Synthesis of High-Tg Poly(thioether imide) Films for Aerospace and Electronics

Researchers synthesizing poly(thioether imide)s (PTIs) for high‑temperature aerospace or electronics applications should select 4‑chloro‑2‑methylisoindoline‑1,3‑dione as the 3‑substituted phthalimide monomer precursor. As demonstrated in isomeric PTI series, increasing the mole fraction of the 3‑substituted phthalimide unit systematically raises the glass transition temperature and maintains a storage modulus of ~2.0 GPa up to the Tg . PTI films exhibit tensile strengths of ~90 MPa and thermal stability with T₅% exceeding 530°C in air . These thermal and mechanical performance metrics are directly attributable to the 3‑substituted phthalimide architecture and cannot be replicated using the 5‑chloro regioisomer.

Solution-Processable Polyimide Formulations for Coatings and Membranes

When designing polyimides that require solubility in common polar aprotic solvents (NMP, DMAc, DMF) for spin‑coating or membrane casting, copolymers incorporating 3‑chlorophthalimide‑based monomers (derived from 4‑chloro‑2‑methylisoindoline‑1,3‑dione chemistry) offer quantifiably better solubility and film formability than homopolymers from 4‑chlorophthalimide‑based monomers alone [1]. The inherent viscosity range of 0.36–0.55 dL·g⁻¹ for mixed‑isomer copolymers indicates processable molecular weight with suitable solution rheology [1]. This scenario is directly relevant for proton exchange membranes, gas separation membranes, and dielectric coatings.

Regiospecific Building Block for Medicinal Chemistry and PROTAC Linker Design

Medicinal chemists developing phthalimide‑containing PROTACs (PROteolysis TArgeting Chimeras) or immunomodulatory imide drugs (IMiDs) require the 4‑chloro‑2‑methylisoindoline‑1,3‑dione regioisomer specifically for its aryl chloride reactivity at the 4‑position. The activated chlorine enables subsequent nucleophilic aromatic substitution reactions (e.g., with amines or thiols) for late‑stage functionalization . The chromatographic resolution of the 4‑chloro isomer from the 5‑chloro isomer using silica gel (EtOAc/hexane 1:4) provides a validated quality control benchmark for ensuring regioisomeric purity above 98% , which is essential for SAR (structure–activity relationship) reproducibility in drug discovery programs.

Quality‑Controlled Procurement for Polymerization‑Grade Monomers

Procurement professionals sourcing 4‑chloro‑2‑methylisoindoline‑1,3‑dione as a monomer for polyimide production should specify regioisomeric purity criteria grounded in the solubility thermodynamics of the precursor 3‑chlorophthalic anhydride [2]. The differential crystallization behavior of 3‑CPA versus 4‑CPA in ethyl acetate systems provides a thermodynamically rigorous basis for supplier qualification [2]. Commercial suppliers such as AKSci and BOC Sciences offer purity specifications of ≥95% and 98%, respectively , and purchasers should request HPLC chromatograms demonstrating the absence of the 5‑chloro‑2‑methylisoindoline‑1,3‑dione regioisomer (CAS 63197‑17‑1) to ensure batch‑to‑batch consistency in polymerization outcomes.

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